2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
CAS No.:
Cat. No.: VC14753415
Molecular Formula: C17H14F3N5O2
Molecular Weight: 377.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14F3N5O2 |
|---|---|
| Molecular Weight | 377.32 g/mol |
| IUPAC Name | 2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H14F3N5O2/c1-9-5-10(2)25(22-9)14-3-4-16(27)24(23-14)8-15(26)21-11-6-12(18)17(20)13(19)7-11/h3-7H,8H2,1-2H3,(H,21,26) |
| Standard InChI Key | WONOGNPWURHHLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)C |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions. These processes often start with the preparation of pyrazole and pyridazine intermediates, followed by their coupling to form the final product. Common reagents include aldehydes, amines, and various catalysts to facilitate the reactions.
Synthesis Steps:
-
Preparation of Intermediates: Synthesis of pyrazole and pyridazine derivatives.
-
Coupling Reaction: Combining the intermediates to form the target compound.
-
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Potential Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in drug discovery. They can exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral effects.
Biological Activities:
-
Antimicrobial Properties: Similar compounds have shown the ability to inhibit bacterial and fungal growth.
-
Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
-
Antiviral Effects: Some related compounds have demonstrated antiviral properties.
Research Findings
While specific research findings on 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide are not available, compounds with similar structures have been studied extensively. For example, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide has been discussed in the context of drug discovery due to its promising biological activities.
In Vitro and In Vivo Studies:
-
In Silico Studies: Molecular docking and virtual screening can be used to predict potential biological targets and activities.
-
In Vitro Evaluation: Cell-based assays are crucial for assessing biological activities such as anticancer and antimicrobial effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume